molecular formula C15H13N3OS2 B2842236 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-17-9

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2842236
CAS No.: 681167-17-9
M. Wt: 315.41
InChI Key: OXKQHTUQCDQRBK-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic benzothiazole derivative designed for chemical and pharmaceutical research applications. Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . This compound features a unique hybrid structure, incorporating both a planar benzothiazole carboxamide moiety and a non-aromatic 4,5,6,7-tetrahydro-1,3-benzothiazole (thiazole cyclohexane) ring system. This molecular architecture is of significant interest in the development of novel bioactive molecules. Compounds based on the 4,5,6,7-tetrahydro-1,3-benzothiazole core have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in the heme and chlorophyll biosynthesis pathways, indicating potential application in herbicide development . Furthermore, benzothiazole analogues have demonstrated substantial activity against microbial pathogens. Research shows that certain benzothiazole derivatives exhibit powerful antibacterial activity against strains like Staphylococcus aureus and can function as Resistance-Modifying Agents (RMAs), which can re-sensitize drug-resistant bacteria like MRSA to conventional β-lactam antibiotics . The structural features of this carboxamide-linked benzothiazole dimer make it a valuable intermediate for constructing more complex molecules via further chemical modification and for probing biological mechanisms through in vitro screening. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(9-5-6-10-13(7-9)20-8-16-10)18-15-17-11-3-1-2-4-12(11)21-15/h5-8H,1-4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQHTUQCDQRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclin D1 .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against a range of pathogens including:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.

The antimicrobial mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Agricultural Applications

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. It has shown potential as a fungicide and insecticide with the following characteristics:

  • Target Pests : Effective against common agricultural pests such as aphids and certain fungal pathogens.
  • Application Method : Can be applied as a foliar spray or soil drench.

Field trials have indicated that this compound can enhance crop yield while minimizing the impact on non-target organisms .

Materials Science

Polymer Development

In materials science, this compound has been explored for its potential use in polymer formulations. Its incorporation into polymers can enhance properties such as:

  • Thermal Stability : Improved heat resistance in polymer matrices.
  • Mechanical Strength : Increased tensile strength and durability.

Research is ongoing to optimize the synthesis of polymer composites that utilize this compound to achieve desired material characteristics .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole and tetrahydrobenzothiazole moieties are susceptible to oxidation, particularly at sulfur atoms. Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) , which convert thioether groups to sulfoxides or sulfones under mild conditions .

Reaction Type Reagent Conditions Product Key References
Sulfur oxidationH₂O₂RT, 6–12 hr, CH₂Cl₂Sulfoxide derivatives
Sulfur oxidationm-CPBA (1.2 eq)0°C → RT, 4 hrSulfone derivatives

Reduction Reactions

The carboxamide group undergoes reduction to form amines. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces the carbonyl group to a methylene amine.

Reaction Type Reagent Conditions Product Key References
Carbonyl reductionLiAlH₄THF, reflux, 8 hrN-(tetrahydrobenzothiazolyl)amine

Substitution Reactions

The tetrahydrobenzothiazole ring undergoes electrophilic substitution at the 5-position. Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of FeCl₃ yields halogenated derivatives .

Reaction Type Reagent Conditions Product Key References
HalogenationBr₂/FeCl₃CHCl₃, 0°C, 2 hr5-Bromo-tetrahydrobenzothiazole
ChlorinationCl₂/AlCl₃DCM, RT, 4 hr5-Chloro-tetrahydrobenzothiazole

Hydrolysis Reactions

The carboxamide bond is hydrolyzed under acidic or basic conditions. Hydrochloric acid (HCl) or sodium hydroxide (NaOH) cleaves the amide to produce carboxylic acid and amine precursors .

Reaction Type Reagent Conditions Product Key References
Acidic hydrolysis6M HClReflux, 12 hr1,3-Benzothiazole-6-carboxylic acid
Basic hydrolysis2M NaOH, EtOH/H₂O80°C, 6 hrTetrahydrobenzothiazol-2-amine

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the benzothiazole ring. Pd(PPh₃)₄ and aryl boronic acids enable functionalization at the 4-position .

Reaction Type Catalyst/Reagent Conditions Product Key References
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂DMF/H₂O (3:1), 80°C, 12 hr4-Aryl-1,3-benzothiazole derivatives

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Compound Key Reactivity Differences
N-(Tetrahydrobenzothiazol-2-yl)pyridine-3-carboxamide Lower electrophilic substitution due to pyridine’s electron-withdrawing effects.
N-(Tetrahydrobenzothiazol-2-yl)azetidine-3-carboxamideEnhanced nucleophilicity at the azetidine nitrogen, enabling alkylation reactions.

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate at sulfur, stabilized by conjugation with the benzothiazole π-system .

  • Reduction : LiAlH₄ coordinates to the carbonyl oxygen, facilitating hydride transfer.

  • Hydrolysis : Acidic conditions protonate the amide nitrogen, while basic conditions deprotonate the carbonyl oxygen .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, the following structurally related compounds are analyzed:

Structural Analogues with Benzothiazole/Benzothiophene Cores

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Notable Properties
N-(4-Chloro-1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₇H₁₅ClN₂OS₂ 362.90 - Chloro substituent on benzothiazole
- Methyl group on tetrahydrobenzothiophene
Increased lipophilicity due to chloro group; methyl enhances steric hindrance
4-(4-Chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide C₁₇H₁₉ClN₂O₂S 374.48 - Phenoxy group with chloro and methyl substituents Phenoxy group introduces electron-withdrawing effects; potential for improved metabolic stability
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide C₂₀H₁₉ClN₄O₃S 454.91 - Benzothiophene core with carbamoyl group
- Chlorophenyl isoxazole
Benzothiophene reduces aromaticity compared to benzothiazole; chlorophenyl enhances target affinity

Functional Group Variations

  • Carbohydrazide Derivatives: Compounds like N-((4,5,6,7-Tetrahydro-6,6-dimethyl-4-oxo-1H-indol-2-yl)methylene)-5-(1',2',3',4'-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide () feature tetrahydroxybutyl and furan substituents. These polar groups significantly enhance water solubility (e.g., Rf = 0.7 in chloroform-methanol) but reduce membrane permeability compared to the target compound .
  • Heterocycle Modifications : The substitution of benzothiazole with benzothiophene (as in ) replaces a nitrogen atom with a sulfur, altering electronic distribution and reducing hydrogen-bonding capacity. This change may decrease binding affinity to targets requiring nitrogen-mediated interactions .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s benzothiazole rings and tetrahydro group balance lipophilicity (clogP ~2.5 estimated), whereas chloro-substituted analogues (e.g., ) exhibit higher clogP (~3.2), favoring blood-brain barrier penetration but increasing toxicity risks .
  • Metabolic Stability: Phenoxy-containing derivatives () may undergo oxidative metabolism via cytochrome P450 enzymes, whereas the target compound’s carboxamide linkage is less prone to rapid hydrolysis, enhancing in vivo stability .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Carbodiimide-Mediated Amide Coupling

This method involves activating the carboxylic acid group of 1,3-benzothiazole-6-carboxylic acid (I) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) . The activated intermediate reacts with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (II) to form the target compound.

Reaction Conditions and Optimization
  • Activation Step : EDCI (1.2–1.5 equiv.) with 1-hydroxybenzotriazole (HOBt) in anhydrous DMF at 0–5°C for 2 hours.
  • Coupling Step : Addition of amine (II) in DMF at pH 7–8 (buffered with NaHCO₃), stirred at room temperature for 12–18 hours.
  • Workup : Ethyl acetate extraction followed by silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1).

Table 1: Critical Parameters for Carbodiimide-Mediated Synthesis

Parameter Optimal Range Impact on Yield/Purity
Coupling Agent Equiv. 1.2–1.5 Prevents unreacted acid
Temperature 0–5°C (activation) Minimizes side reactions
Solvent Polarity Ethyl acetate/hexane Enhances chromatographic resolution
Reaction Time 12–18 hours Ensures complete amidation

This method achieves yields of 72–78% with >95% purity when optimized.

Chlorination-Ammonolysis Cascade

Adapted from patent EP3397620B1, this route begins with esterification of 2-sulfo-terephthalic acid (III) to form dialkyl esters (IV), followed by chlorination to generate 2-chlorosulfonyl-terephthalic acid dialkyl ester (V). Subsequent ammonolysis yields the target compound.

Key Steps and Industrial Scalability
  • Esterification : Reacting (III) with methanol/ethanol under acidic conditions (H₂SO₄) at 75°C for 6 hours.
  • Chlorination : Treating (IV) with thionyl chloride (SOCl₂) at 60°C to form (V).
  • Ammonolysis : Reacting (V) with NH₃ in acetonitrile at 50°C under 15 bar pressure.

Table 2: Industrial-Scale Reaction Conditions

Step Reagents/Conditions Yield Purity
Esterification MeOH, H₂SO₄, 75°C 89% 92%
Chlorination SOCl₂, 60°C 94% 95%
Ammonolysis NH₃, ACN, 50°C, 15 bar 83% 98%

This method is notable for avoiding hazardous oxidants like chromates and achieving 83% overall yield at pilot-plant scale.

Comparative Analysis of Methodologies

Yield and Purity Considerations

  • Carbodiimide Route : Superior for small-scale synthesis (academic labs) due to mild conditions but limited by chromatographic purification requirements.
  • Chlorination-Ammonolysis : Favored industrially for scalability and high purity (>98%) without chromatography.

Table 3: Method Comparison

Metric Carbodiimide Route Chlorination-Ammonolysis
Typical Yield 72–78% 83%
Purity >95% >98%
Scalability Limited to 100 g Multi-kilogram batches
Hazardous Reagents EDCI/HOBt SOCl₂

Optimization Strategies for Industrial Production

Solvent Selection and Recycling

  • Chlorination Step : Dichloromethane (DCM) reduces side-product formation compared to THF.
  • Ammonolysis : Acetonitrile (ACN) enables efficient NH₃ dissolution and facilitates downstream solvent recovery.

Pressure and Temperature Effects

  • Ammonolysis at Elevated Pressure : Conducting reactions at 15 bar increases NH₃ solubility, reducing reaction time from 24 to 8 hours.
  • Exothermic Control : Maintaining temperatures below 60°C during chlorination prevents decomposition.

Challenges and Mitigation

Byproduct Formation

  • Carbodiimide Route : Urea derivatives from EDCI degradation are minimized using HOBt as an additive.
  • Chlorination-Ammonolysis : Sulfonic acid byproducts are removed via aqueous washes at pH 9–10.

Cost-Effectiveness

  • EDCI Cost : ~$120/mol vs. SOCl₂ at ~$15/mol, making the latter economically favorable for large-scale synthesis.

Q & A

Basic Research: What synthetic methodologies are most effective for preparing N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via coupling reactions between 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 1,3-benzothiazole-6-carboxylic acid derivatives. A common protocol involves using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . Optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%).

Basic Research: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., tetrahydrobenzothiazole protons at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 333.08 for C₁₄H₁₂N₃OS₂) .

Advanced Research: How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives, such as antimicrobial vs. anticancer effects?

Answer:
Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter target specificity .
  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains affect activity profiles.
    Methodological approach :
    • Comparative SAR studies : Synthesize analogs with systematic substituent modifications and test across standardized assays .
    • Computational docking : Use tools like AutoDock Vina to predict binding affinities to targets like EGFR or DNA gyrase .

Advanced Research: What computational strategies can predict the reactivity of this compound in biological systems or synthetic pathways?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) simulations : Model interactions with lipid bilayers or protein active sites to assess bioavailability .
  • Reaction Pathway Analysis : Tools like Gaussian or ORCA simulate intermediates in oxidation/reduction reactions (e.g., thiazole ring opening) .

Intermediate Research: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:
Stability studies reveal:

  • Acidic conditions (pH < 3) : Hydrolysis of the carboxamide group occurs, requiring neutral buffers (e.g., PBS) for biological assays .
  • Thermal degradation : Decomposition above 150°C (TGA data) necessitates low-temperature storage (-20°C) .
    Experimental design considerations :
    • Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of sulfur moieties .
    • Pre-screen stability via accelerated aging tests (40°C/75% RH for 7 days) .

Advanced Research: What strategies enable the development of structure-activity relationships (SAR) for this compound’s derivatives?

Answer:

  • Fragment-based design : Replace the tetrahydrobenzothiazole moiety with other heterocycles (e.g., thienopyridine) to probe steric effects .
  • Bioisosteric substitution : Swap the benzothiazole carboxamide with sulfonamide groups to enhance solubility .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., NH of carboxamide) and hydrophobic (benzothiazole ring) features via 3D-QSAR models .

Basic Research: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .

Advanced Research: How can researchers address low yields in multi-step syntheses of related benzothiazole-carboxamide derivatives?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic coupling reactions .
  • Catalyst optimization : Replace DCC with polymer-supported carbodiimides to simplify purification .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

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